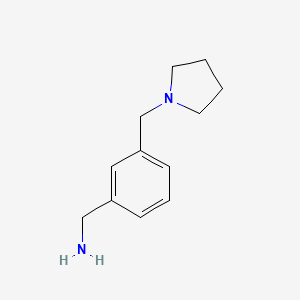

3-Pyrrolidin-1-ylmethyl-benzylamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[3-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-9-11-4-3-5-12(8-11)10-14-6-1-2-7-14/h3-5,8H,1-2,6-7,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUWXPVILJUANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405719 | |

| Record name | 1-{3-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-78-2 | |

| Record name | 3-(1-Pyrrolidinylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{3-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of 3 Pyrrolidin 1 Ylmethyl Benzylamine in Contemporary Chemical Research

Significance of Benzylamine (B48309) and Pyrrolidine (B122466) Moieties in Chemical Synthesis and Biological Systems

The benzylamine and pyrrolidine scaffolds are fundamental building blocks in the synthesis of a vast array of organic compounds, particularly those with applications in pharmacology.

The benzylamine moiety, consisting of a benzyl (B1604629) group attached to an amine, is a common precursor in the industrial production of numerous pharmaceuticals. wikipedia.org It serves as a versatile intermediate in organic synthesis, often used as a masked source of ammonia (B1221849) where the benzyl group can be removed later in a synthetic sequence through hydrogenolysis. wikipedia.org Beyond its role as a synthetic tool, the benzylamine structure itself is associated with a range of biological activities. It is known to act as a monoamine oxidase inhibitor (MAOI), with activity against both MAO-A and MAO-B enzymes. wikipedia.org This inhibitory action is the basis for the therapeutic use of benzylamine derivatives like pargyline (B1678468) as an antihypertensive agent. wikipedia.org Furthermore, various derivatives have been developed as anti-emetic agents for motion sickness, anthelmintics, and components of antibiotics like lacosamide (B1674222) and moxifloxacin. wikipedia.org The ability of benzylamines to be readily accommodated by the S1 binding pocket of many trypsin-like proteases also establishes them as well-known privileged structural elements in enzyme inhibitor design. nih.gov

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. nih.govresearchgate.net This scaffold is prevalent in a multitude of natural products, especially alkaloids, and is a component of many FDA-approved drugs. nih.govfrontiersin.org Its popularity stems from several advantageous properties. The pyrrolidine motif can enhance aqueous solubility and offers a three-dimensional structure that allows for effective exploration of pharmacophore space. researchgate.nettaylorfrancis.com The nitrogen atom can act as a hydrogen bond acceptor, while an attached hydrogen can be a donor, facilitating crucial interactions with biological targets. taylorfrancis.com Due to its versatility and frequent appearance in bioactive molecules, the pyrrolidine scaffold is widely regarded as a privileged structure in drug discovery. researchgate.netacs.org

Table 1: Biological Activities Associated with Benzylamine and Pyrrolidine Derivatives

| Moiety | Associated Biological Activities | Example Compounds/Derivatives |

|---|---|---|

| Benzylamine | Monoamine Oxidase (MAO) Inhibition, Antihypertensive, Antiemetic, Antifungal, Antibacterial, Anticancer | Pargyline, Cinnarizine, Meclizine, Lacosamide, Nebivolol wikipedia.orgnih.govresearchgate.net |

| Pyrrolidine | Anticancer, Antiviral, Antimicrobial, Anti-inflammatory, CNS activity (e.g., Anticonvulsant) | Pyrrolidine Alkaloids, Prolinol Derivatives, Pyrrolidin-2-ones nih.govfrontiersin.org |

Historical Context of Related Mannich Bases in Academic Literature

3-Pyrrolidin-1-ylmethyl-benzylamine can be classified as a Mannich base. The Mannich reaction , named after its discoverer, German chemist Carl Ulrich Franz Mannich, is a fundamental three-component organic reaction first reported in 1912. vedantu.comwikipedia.org This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde (commonly formaldehyde) and a primary or secondary amine. wikipedia.orgtaylorandfrancis.com The product is a β-amino-carbonyl compound known as a Mannich base . wikipedia.org

The Mannich reaction is of paramount importance in synthetic organic chemistry for its ability to construct nitrogen-containing compounds, which are pivotal in pharmacology. researchgate.net The resulting Mannich bases are not merely synthetic intermediates but are often biologically active molecules in their own right. nih.gov Historically, the synthesis of Mannich bases has been a key strategy in the development of a wide array of therapeutics. researchgate.netnih.gov

One of the earliest and most significant applications was in the search for antimalarial drugs, with amodiaquine (B18356) being a notable example of a Mannich base used for treatment. nih.gov Over the last century, the scope of the reaction has expanded dramatically, and Mannich bases have been identified with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, anticonvulsant, antibacterial, and antiviral properties. nih.govnih.gov The biological activity is often attributed to the α,β-unsaturated ketone that can be formed from the Mannich base, which is a reactive Michael acceptor. nih.gov

Positioning of this compound within Privileged Structures for Research

The concept of privileged structures has become a powerful strategy in modern drug discovery. The term, first introduced by Ben Evans in 1988, describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govcambridgemedchemconsulting.comacs.org These frameworks serve as versatile templates that can be chemically modified to produce potent and selective ligands for a range of receptors or enzymes. nih.gov Privileged structures typically possess favorable pharmacokinetic properties and are amenable to chemical diversification, making them efficient starting points for developing new therapeutic agents. nih.govopenochem.org

Both the benzylamine and pyrrolidine moieties that constitute this compound are recognized as components of privileged structures. nih.govtaylorfrancis.comacs.orgcambridgemedchemconsulting.com

Benzylamines are key elements in ligands for various proteases and G-protein coupled receptors (GPCRs). nih.gov

Pyrrolidines are central scaffolds in a vast number of compounds targeting enzymes, ion channels, and receptors, valued for their stereochemical complexity and favorable physicochemical properties. nih.govresearchgate.net

The compound this compound, by combining these two powerful fragments, represents a quintessential example of a molecule built from privileged structures. This strategic combination suggests that the molecule has a high potential for biological activity. The benzylamine portion provides a key aromatic feature and a basic nitrogen center capable of electrostatic and π-stacking interactions, while the pyrrolidine ring introduces a saturated, three-dimensional heterocyclic element that can enhance binding affinity and improve drug-like properties. taylorfrancis.comcambridgemedchemconsulting.com Therefore, while specific research on this compound may be nascent, its molecular architecture firmly positions it as a compound of interest for screening libraries and as a foundational scaffold for the development of novel bioactive agents.

Medicinal Chemistry Paradigms and Drug Design Strategies Involving the 3 Pyrrolidin 1 Ylmethyl Benzylamine Scaffold

Scaffold Utility in Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a prominent scaffold in drug discovery. nih.govnih.gov Its prevalence is attributed to several key features that make it an attractive component for medicinal chemists. The sp³-hybridized nature of the pyrrolidine ring allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional structure of a molecule. nih.govnih.gov This non-planar ring system, which undergoes "pseudorotation," provides increased 3D coverage, a desirable trait in modern drug design. nih.govnih.gov

The versatility of the pyrrolidine scaffold is evident in its presence in numerous FDA-approved drugs. nih.gov Its utility extends beyond its structural contributions; the pyrrolidine nucleus can be strategically functionalized to modulate the biological activity of a compound. The stereochemistry of the substituents on the pyrrolidine ring plays a crucial role in determining the pharmacological profile of a drug candidate due to different binding modes with enantioselective proteins. nih.govnih.gov

The 3-pyrrolidin-1-ylmethyl-benzylamine core combines the favorable properties of the pyrrolidine ring with a benzylamine (B48309) moiety, providing a template that can be readily modified to interact with a variety of biological targets. The benzylamine portion offers a site for substitution on the aromatic ring, allowing for the fine-tuning of electronic and steric properties to optimize target engagement.

Rational Drug Design Utilizing the this compound Motif

Rational drug design leverages the structural information of a biological target or its ligands to design new, more potent, and selective drug candidates. The this compound scaffold serves as a valuable starting point for such endeavors.

Bioisosteric Replacements in Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com In the context of the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule.

For instance, the amide bond, a common linkage in drug molecules, is often susceptible to metabolic degradation. Replacing it with a more stable bioisostere like a 1,2,3-triazole, oxadiazole, or a retroamide can enhance the metabolic stability and bioavailability of a compound. nih.govdrughunter.commdpi.com The trifluoroethylamine group is another emerging amide bioisostere that can improve metabolic stability and modulate the basicity of the adjacent amine. drughunter.com

The following table illustrates common bioisosteric replacements for functional groups that could be present in analogs of this compound:

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| Amide (-CONH-) | 1,2,3-Triazole, Oxadiazole, Retroamide, Trifluoroethylamine | Enhance metabolic stability, modulate hydrogen bonding properties, alter electronic character. nih.govdrughunter.commdpi.com |

| Phenyl | Pyridyl, Thienyl, Fluorophenyl | Modify aromatic interactions, alter metabolic profile, introduce new hydrogen bonding opportunities. cambridgemedchemconsulting.com |

| Methoxy (B1213986) (-OCH₃) | Fluoro (-F), Hydroxy (-OH) | Alter polarity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com |

| Methyl (-CH₃) | Amino (-NH₂), Hydroxy (-OH), Fluoro (-F), Chloro (-Cl) | Modify size, polarity, and potential for hydrogen bonding. cambridgemedchemconsulting.com |

Ligand Design for Specific Receptor Targets

The design of ligands for specific biological targets is a cornerstone of modern drug discovery. The this compound scaffold provides a versatile platform for creating ligands with high affinity and selectivity for their intended receptors. The conformationally flexible nature of the pyrrolidine ring allows it to adopt various shapes to fit into different binding pockets. nih.gov

By systematically modifying the substituents on both the pyrrolidine and benzylamine moieties, medicinal chemists can tailor the ligand's properties to achieve optimal interactions with the target receptor. For example, the introduction of specific functional groups can create new hydrogen bonds, salt bridges, or hydrophobic interactions, thereby increasing binding affinity.

A study on the synthesis of 1,5-substituted pyrrolidin-2-ones, which share a core pyrrolidine structure, demonstrated that these compounds can act as selective inhibitors for various targets, including histone deacetylases and cannabinoid receptor 1. mdpi.com This highlights the potential of the pyrrolidine scaffold in designing targeted therapies.

Development of Novel Therapeutic Agents based on this compound Analogs

The structural features of the this compound scaffold have inspired the development of numerous analogs with potential therapeutic applications. researchgate.net

Research into Antagonists and Modulators of Biological Receptors

Derivatives of the this compound scaffold have been investigated as antagonists and modulators for a range of biological receptors. For instance, pyrrolidin-3-yl-N-methylbenzamides have been synthesized and evaluated as potent histamine (B1213489) H3 receptor antagonists. nih.gov

In another example, the design of a novel pyrrolidine scaffold led to the discovery of potent and selective human β3 adrenergic receptor agonists. nih.gov This work involved constraining the flexible ethanolamine (B43304) core of known agonists within a pyrrolidine ring, which maintained functional potency while improving selectivity. nih.gov

The following table summarizes some research on pyrrolidine-containing compounds as receptor modulators:

| Compound Class | Target Receptor | Therapeutic Potential |

| Pyrrolidin-3-yl-N-methylbenzamides | Histamine H3 Receptor | Cognitive Disorders nih.gov |

| Pyrrolidine-based β3 agonists | β3 Adrenergic Receptor | Metabolic Disorders nih.gov |

| 1,5-Diarylpyrrolidin-2-ones | Cannabinoid Receptor 1 (CB1) | Various Neurological and Psychiatric Disorders mdpi.com |

| 3-(3-Benzyloxyquinoxalin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one | Not specified, but showed antiproliferative activity | Cancer mdpi.com |

Design of Compounds with Multifunctional Pharmacological Profiles

There is a growing interest in developing multifunctional drugs that can modulate multiple targets simultaneously, which may offer advantages in treating complex diseases. The this compound scaffold, with its multiple points for chemical modification, is well-suited for the design of such compounds. researchgate.net

By incorporating different pharmacophores onto the scaffold, it is possible to create molecules that interact with more than one biological target. For example, one part of the molecule could be designed to bind to a G-protein coupled receptor, while another part could inhibit an enzyme involved in a related signaling pathway. This approach could lead to synergistic therapeutic effects and a reduced likelihood of drug resistance.

No Publicly Available Research Data for "this compound"

Despite a thorough search of scientific literature and databases, no specific biological or pharmacological data was found for the chemical compound this compound.

While the synthesis of this compound is mentioned in a patent as an intermediate for creating other molecules, there is no publicly available research detailing its specific biological activities or pharmacological profile. google.com The initial search and subsequent targeted inquiries for this exact molecule did not yield any studies on its receptor binding affinity, enzyme inhibition kinetics, or effects on cellular pathways.

Furthermore, no investigations into its efficacy in neurological disorder models or its potential antimicrobial properties have been published in the accessible scientific literature. Research exists for structurally related compounds, such as other substituted benzylamines and pyrrolidine derivatives, exploring their potential as enzyme inhibitors or their activity in various biological systems. nih.govnih.govnih.gov However, this information is not directly applicable to this compound, and per the user's specific instructions, a discussion of related compounds falls outside the scope of this article.

Therefore, the requested detailed exploration of the biological activities and pharmacological profile of this compound cannot be provided at this time due to the absence of published research on this specific chemical entity.

Exploration of Biological Activities and Pharmacological Profiles

In Vivo Efficacy and Mechanistic Investigations

Anti-Inflammatory and Immunomodulatory Research

While direct research on the anti-inflammatory and immunomodulatory effects of 3-Pyrrolidin-1-ylmethyl-benzylamine is not extensively documented, studies on related benzimidazole (B57391) derivatives offer valuable insights. Benzimidazoles are a class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anti-inflammatory and immunomodulatory effects nih.govnih.gov.

One study investigated a benzimidazole derivative, 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)-N′-(4-nitrobenzylidiene) acetohydrazide (BMZ-AD), in a Freund's complete adjuvant (FCA)-induced arthritic rat model. The results indicated that BMZ-AD treatment led to a reduction in inflammation and pannus formation. Furthermore, it downregulated the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and decreased levels of prostaglandin (B15479496) E2 (PGE2), with effects comparable to the standard anti-inflammatory drug piroxicam (B610120) nih.gov. The study also noted improvements in the blood profiles of the treated rats, with significant reductions in white blood cells and platelets nih.gov. These findings highlight the anti-inflammatory and immunomodulatory potential of this benzimidazole derivative, suggesting it could be a candidate for further investigation in the context of rheumatoid arthritis nih.gov.

Another study on a new series of benzimidazole derivatives explored their inhibitory effects on various inflammatory mediators. The research demonstrated that these compounds could effectively inhibit secretory phospholipase A2, lipoxygenase, and cyclooxygenase (COX) enzymes. They also suppressed the lipopolysaccharide (LPS)-induced secretion of TNF-α and IL-6 in mouse RAW264.7 macrophages mdpi.com. Specifically, derivatives with trifluoromethyl and methoxy (B1213986) substitutions showed strong inhibition of secretory phospholipases A2, while a compound containing a pyridine (B92270) ring with an amino group exhibited potent 5-lipoxygenase inhibition mdpi.com. Molecular docking studies were also performed to understand the molecular basis of these inhibitory activities mdpi.com.

The anti-inflammatory potential of N-benzyl nitrone derivatives has also been explored. One study reported the synthesis and evaluation of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides. These compounds were tested for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. The results showed that some of these nitrones were potent LOX inhibitors, with one compound in particular, featuring two fluorine atoms, demonstrating the most promising activity. This suggests that such derivatives could be lead compounds for developing treatments for inflammatory diseases where oxidative stress plays a crucial role nih.gov.

Table 1: Anti-Inflammatory and Immunomodulatory Activity of Related Compounds

| Compound Class | Model | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole derivative (BMZ-AD) | FCA-induced arthritic rat model | Reduced inflammation, pannus formation, pro-inflammatory cytokines (TNF-α, IL-6), and PGE2 levels. | nih.gov |

| Benzimidazole derivatives | In vitro (RAW264.7 macrophages) | Inhibited secretory phospholipase A2, lipoxygenase, COX enzymes, and secretion of TNF-α and IL-6. | mdpi.com |

| N-benzyl nitrone derivatives | In vitro (soybean LOX inhibition) | Demonstrated potent lipoxygenase inhibition, suggesting anti-inflammatory potential. | nih.gov |

Broad Spectrum Biological Activities of Related Compounds

The pyrrolidine (B122466) and benzylamine (B48309) moieties are present in a variety of compounds that exhibit a broad range of biological activities. Research into these related structures provides a foundation for understanding the potential pharmacological profile of this compound.

Antiplatelet Aggregation Activity

Uncontrolled platelet aggregation is a key factor in the development of cardiovascular diseases nih.gov. Research into related heterocyclic compounds has revealed potential antiplatelet activity. For instance, a study on synthetic pyrrolo-benzylisoquinolines demonstrated specific antiplatelet aggregation activity induced by arachidonic acid and collagen mdpi.com. Two compounds from this series exhibited more potent activity than aspirin, a standard antiplatelet drug mdpi.com.

Another area of investigation involves non-steroidal anti-inflammatory drugs (NSAIDs) containing an N-acyl hydrazone subunit. These compounds have been shown to inhibit platelet aggregation induced by both adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid nih.gov. The mechanism is thought to involve the chelation of calcium, which interferes with platelet activation and aggregation nih.gov.

Furthermore, a series of novel 2-aminopyrimidine (B69317) and 2-substituted-4,6-diaminopyrimidine derivatives have been synthesized and evaluated for their antiplatelet aggregation activities. While they showed limited activity against ADP-induced aggregation, some compounds demonstrated acceptable activity against arachidonic acid-induced aggregation nih.gov.

Table 2: Antiplatelet Aggregation Activity of Related Compound Classes

| Compound Class | Inducer | Key Findings | Reference |

|---|---|---|---|

| Pyrrolo-benzylisoquinolines | Arachidonic acid, Collagen | Specific inhibition of platelet aggregation, with some compounds more potent than aspirin. | mdpi.com |

| NSAIDs with N-acyl hydrazone | ADP, Arachidonic acid | Inhibition of platelet aggregation, potentially through calcium chelation. | nih.gov |

| 2-Aminopyrimidine derivatives | Arachidonic acid | Acceptable inhibition of platelet aggregation. | nih.gov |

Anti-neuroinflammatory and Neuroprotective Effects

The neuroprotective potential of N-benzylpyrrolidine derivatives has been a subject of significant research, particularly in the context of Alzheimer's disease. A study focused on multitarget molecular hybrids of N-benzylpyrrolidine derivatives found that certain compounds exhibited balanced inhibition of key enzymes implicated in Alzheimer's pathology, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1) researchgate.netnih.gov. These lead compounds also demonstrated the ability to disrupt the aggregation of amyloid-β (Aβ) peptides and showed neuroprotective activity against Aβ-induced stress researchgate.netnih.gov. Furthermore, they were found to improve cognitive function in animal models of amnesia researchgate.net.

In a similar vein, novel pyrrolidine-2-one derivatives have been investigated for their neuroprotective effects against scopolamine-induced cognitive impairment in mice. The study revealed that these derivatives were effective in mitigating the behavioral and biochemical changes caused by scopolamine, with performance comparable to the established Alzheimer's drug, donepezil (B133215) biorxiv.org. The observed effects included improvements in learning and memory, as well as modulation of biochemical markers such as acetylcholinesterase, lipid peroxidation, and antioxidant enzyme levels biorxiv.org.

These findings underscore the potential of the N-benzylpyrrolidine scaffold in the development of neuroprotective agents for neurodegenerative diseases.

Table 3: Neuroprotective Effects of Related Pyrrolidine Derivatives

| Compound Class | Model | Key Findings | Reference |

|---|---|---|---|

| N-benzylpyrrolidine derivatives | Alzheimer's disease models | Balanced inhibition of AChE, BChE, and BACE-1; disassembly of Aβ aggregates; neuroprotection against Aβ-induced stress; improved cognitive function. | researchgate.netnih.gov |

| Pyrrolidine-2-one derivatives | Scopolamine-induced cognitive impairment in mice | Ameliorated behavioral and biochemical changes; effects comparable to donepezil. | biorxiv.org |

Anthelmintic and Antitubercular Research

The search for new anthelmintic and antitubercular agents is a global health priority. While direct studies on this compound are scarce, research on related heterocyclic structures provides some direction.

In the realm of anthelmintic research, a random screening of a small chemical library using the nematode Caenorhabditis elegans identified several compounds with the ability to kill the worms within 24 hours mdpi.com. This highlights the potential for discovering new anthelmintic leads through such screening approaches. Another study on 1,2,4-triazole (B32235) derivatives identified compounds with anthelmintic activity higher than the standard drug albendazole (B1665689) in a Rhabditis sp. nematode model nih.gov.

Regarding antitubercular activity, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Some of these compounds showed promising in vitro and in vivo activity nih.gov. Pyrimidine (B1678525) derivatives have also emerged as a significant class of compounds with antitubercular potential, with some advancing to clinical trials.

Table 4: Anthelmintic and Antitubercular Activity of Related Compound Classes

| Activity | Compound Class | Model/Target | Key Findings | Reference |

|---|---|---|---|---|

| Anthelmintic | Various small molecules | Caenorhabditis elegans | Identification of compounds with 100% killing efficacy in <24 hours. | mdpi.com |

| Anthelmintic | 1,2,4-Triazole derivatives | Rhabditis sp. nematodes | Some compounds showed higher activity than albendazole. | nih.gov |

| Antitubercular | Benzimidazole derivatives | Mycobacterium tuberculosis | Promising in vitro and in vivo activity. | nih.gov |

| Antitubercular | Pyrimidine derivatives | Mycobacterium tuberculosis | A significant class of compounds with some in clinical trials. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Modifications on Biological Activity

The biological activity of compounds centered around the pyrrolidin-1-ylmethyl-benzylamine framework is highly sensitive to the nature and position of substituents on both the pyrrolidine (B122466) and the aromatic rings. Research on analogous structures has consistently demonstrated that even minor chemical modifications can lead to significant shifts in potency and target selectivity. nih.govacs.org

For instance, in a series of pyrrolidine sulfonamides, the introduction of a fluorophenyl group at the 3-position of the pyrrolidine ring was found to enhance in vitro potency. nih.gov Similarly, for pyrrolidine-2,5-dione derivatives, the presence of a sec-butyl group at the 3-position, combined with a 3-trifluoromethylphenylpiperazine fragment, was shown to be advantageous for anticonvulsant activity. nih.gov These findings suggest that modifications at the 3-position of the pyrrolidine ring in 3-Pyrrolidin-1-ylmethyl-benzylamine could be a key area for optimization.

Alterations to the benzylamine (B48309) portion of the molecule also play a critical role in defining biological outcomes. Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have revealed that substitution patterns on the phenyl ring are a major determinant of activity. acs.org For example, substitution at the 4-position of the phenyl ring with another phenyl group was well-tolerated and allowed for further diversification of the molecule's structure and function. acs.org In another study, moving a methyl group from the 5-position to the 6-position of a pyrimidine (B1678525) core attached to the benzylamine resulted in a threefold decrease in potency, highlighting the stringent steric and electronic requirements of the binding pocket. acs.org

The following table summarizes the observed effects of substituent modifications in compounds analogous to this compound, offering insights into potential avenues for derivatization.

| Compound Series | Modification | Observed Effect on Biological Activity | Reference |

| Pyrrolidine Sulfonamides | Fluorophenyl at pyrrolidine C3 | Improved in vitro potency | nih.gov |

| Pyrrolidine Sulfonamides | Meta-substitution on R2 group | Enhanced biological activity | nih.gov |

| Pyrrolidine-2,5-diones | Sec-butyl at pyrrolidine C3 | Beneficial for anticonvulsant activity | nih.gov |

| Pyrrolidine-2,5-diones | 3-Trifluoromethylphenylpiperazine | Beneficial for anticonvulsant activity | nih.gov |

| N-Benzyl-2-phenylpyrimidin-4-amines | Phenyl at benzylamine C4 | Well-tolerated, allowed for diversification | acs.org |

| N-Benzyl-2-phenylpyrimidin-4-amines | Methyl group shift on core | 3-fold decrease in potency | acs.org |

Stereochemical Influences on Pharmacological Profile and Enantioselectivity

The non-planar nature of the pyrrolidine ring introduces chiral centers, making stereochemistry a critical factor in the pharmacological profile of this compound and its derivatives. nih.gov The spatial arrangement of substituents can dramatically affect how a molecule interacts with its biological target, often leading to significant differences in the activity of enantiomers.

A compelling example of this is seen in a series of oxybenzyl pyrrolidine acid analogs, where the cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring was preferred over the trans orientation for achieving a balance of PPARα/γ dual agonism. nih.gov This preference underscores the precise geometric fit required for effective binding to the receptor.

Furthermore, research on multifunctional 1-benzylpyrrolidine-3-amine-based ligands has shown that individual stereoisomers can exhibit distinct biological activities. nih.gov For these compounds, which were investigated for their potential in treating Alzheimer's disease, the specific stereochemistry was crucial for their efficacy as butyrylcholinesterase inhibitors and their ability to prevent the aggregation of amyloid-beta and tau proteins. nih.gov

The following table highlights the importance of stereochemistry in related compound classes.

| Compound Series | Stereochemical Feature | Impact on Pharmacological Profile | Reference |

| Oxybenzyl Pyrrolidine Acids | cis-configuration at C3 and C4 | Preferred for balanced PPARα/γ dual agonism | nih.gov |

| 1-Benzylpyrrolidine-3-amine Derivatives | Specific enantiomers | Differential activity as BuChE inhibitors and anti-aggregating agents | nih.gov |

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its biological function. For a flexible molecule like this compound, understanding its preferred conformations is key to deciphering its interaction with biological targets. The pyrrolidine ring itself is not flat but exists in a state of "pseudorotation," constantly fluctuating between various envelope and twist conformations. nih.gov This dynamic nature allows the molecule to adapt its shape to fit into a binding pocket, but certain conformations are likely to be more energetically favorable for binding than others.

The substituents on the pyrrolidine ring can influence and, in some cases, lock the ring into a specific conformation. nih.gov This conformational restriction can be a powerful tool in drug design, as it can pre-organize the molecule into its bioactive conformation, thereby enhancing its potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For a scaffold like this compound, QSAR studies can be instrumental in predicting the activity of untested analogues and guiding the design of more potent and selective molecules.

Several QSAR approaches could be applied to this chemical series. A common method is Comparative Molecular Field Analysis (CoMFA), which generates a 3D grid around an aligned set of molecules and calculates the steric and electrostatic fields. researchgate.net These fields are then correlated with the biological activity to identify regions where bulky or charged groups are likely to enhance or diminish activity. Another related technique is Comparative Molecular Similarity Indices Analysis (CoMSIA), which, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net

For example, a QSAR study on 3-(4-benzylpiperidin-1-yl)propylamine derivatives, which share structural similarities with the target compound, successfully used Hansch analysis to demonstrate the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov Another QSAR study on pyrrolidin-2-one antiarrhythmic agents showed that the activity of the compounds was largely dependent on specific molecular descriptors derived from quantum chemical calculations. researchgate.net

The development of a robust QSAR model for this compound derivatives would require a dataset of compounds with experimentally determined biological activities. Such a model could then be used to virtually screen new designs and prioritize them for synthesis and testing.

Molecular Mechanisms of Action and Binding Interactions

Receptor Interaction Dynamics and Binding Site Characterization

The interaction of pyrrolidine-containing ligands with various receptors is a key determinant of their pharmacological effects. The nitrogen atom within the pyrrolidine (B122466) ring can act as a hydrogen bond acceptor, while a hydrogen on the nitrogen can serve as a hydrogen bond donor, facilitating binding to target proteins. pharmablock.com The stereochemistry of the pyrrolidine ring and its substituents plays a crucial role in receptor binding and selectivity. nih.gov

For instance, certain (S)-pyrrolidine derivatives have been identified as potent antagonists of the CXCR4 chemokine receptor, with one analog demonstrating an IC₅₀ of 79 nM in competitively displacing a fluorescent antibody. nih.gov In the realm of dopamine (B1211576) receptors, benzyloxypiperidine-based compounds, which share structural similarities with benzyl-pyrrolidine derivatives, have been developed as selective antagonists for the D4 receptor. nih.gov Docking studies of these antagonists revealed key interactions, including the piperidine (B6355638) nitrogen engaging with an aspartate residue (Asp115) and a π-π stacking interaction between the benzyl (B1604629) group and a phenylalanine residue (Phe410) within the receptor's binding pocket. nih.gov

Furthermore, novel pyrrolidone-based ligands have been synthesized and shown to exhibit subnanomolar affinity for the 5-HT₃ receptor. nih.gov The functional activity of these ligands, whether as agonists or antagonists, was found to be dependent on the structural features of both the azabicyclo moiety and the heteroaromatic portion of the molecule. nih.gov

Table 1: Receptor Binding Affinities of Representative Pyrrolidine Derivatives

| Compound Class | Target Receptor | Finding | Reference |

| (S)-Pyrrolidines | CXCR4 Chemokine Receptor | IC₅₀ = 79 nM for a specific analog in a competitive binding assay. | nih.gov |

| Benzyloxypiperidines | Dopamine D4 Receptor | Several compounds showed high selectivity for the D4 receptor. | nih.gov |

| Pyrrolidone Derivatives | 5-HT₃ Receptor | Subnanomolar binding affinity was observed for some derivatives. | nih.gov |

This table presents data for compounds structurally related to 3-Pyrrolidin-1-ylmethyl-benzylamine to illustrate the potential receptor interactions of this chemical class. Data for the specific title compound is not available.

Enzyme-Substrate/Inhibitor Complex Formation

Pyrrolidine derivatives have been extensively investigated as inhibitors of various enzymes, a function attributed to their ability to mimic transition states or bind to active sites. The pyrrolidine ring serves as a versatile scaffold for designing enzyme inhibitors with high specificity and potency. nih.govfrontiersin.org

A notable example is the inhibition of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides. Certain pyrrolidine amide derivatives have demonstrated significant inhibitory activity against NAAA, with one compound exhibiting an IC₅₀ of 1.5 µM through a reversible and competitive mechanism. nih.govfrontiersin.org In the field of antibacterial research, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.govfrontiersin.org Several of these compounds displayed inhibitory concentrations in the nanomolar range against E. coli DNA gyrase. nih.govfrontiersin.org

Polyhydroxylated pyrrolidines, also known as aza-sugars, act as dual-target inhibitors of α-glucosidase and aldose reductase by mimicking the oxa-carbenium transition state of carbohydrate processing enzymes. nih.gov Additionally, benzimidazole (B57391) carboxamides featuring a pyrrolidine nucleus have been synthesized and evaluated as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1 and -2), enzymes critical for DNA damage repair. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

| Pyrrolidine Amides | N-acylethanolamine acid amidase (NAAA) | IC₅₀ of 1.5 µM with reversible and competitive inhibition. | nih.govfrontiersin.org |

| 1,2,4-Oxadiazole Pyrrolidines | E. coli DNA gyrase | IC₅₀ values ranging from 120 to 270 nM for active compounds. | nih.govfrontiersin.org |

| Benzimidazole Carboxamides | Poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2) | Identified as inhibitors of these DNA repair enzymes. | nih.gov |

This table showcases the enzyme inhibitory potential of various pyrrolidine-containing compounds. Specific inhibitory data for this compound is not currently available.

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. wikipedia.org This mechanism offers a more nuanced approach to modulating receptor function compared to direct agonism or antagonism. Pyrrolidine-containing structures have been incorporated into molecules designed as allosteric modulators of G protein-coupled receptors (GPCRs). nih.gov

Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (NALs), depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's activity, respectively. nih.gov For instance, a peptidomimetic of Pro-Leu-Gly-NH₂, which contains a bicyclic pyrrolidine-like structure, has been shown to enhance the binding of an agonist to dopamine receptors, indicating a positive allosteric modulation. acs.org

The concept of allosteric modulation has been extensively studied in the context of GPCRs, where these modulators can influence both the affinity and efficacy of the orthosteric ligand. nih.gov The development of allosteric modulators has gained traction as they can offer greater subtype selectivity and a lower incidence of side effects compared to traditional orthosteric ligands. nih.gov

Investigation of Downstream Signaling Pathways

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as downstream signaling pathways. The nature of these pathways determines the ultimate physiological response. While specific downstream signaling data for this compound is not available, studies on related compounds provide valuable insights.

For example, a synthesized pyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to suppress Toll-like receptor (TLR) signaling pathways. nih.gov TLRs are key components of the innate immune system, and their activation leads to two main downstream pathways: the MyD88-dependent and the TRIF-dependent pathways. FPP was found to inhibit the activation of NF-κB and IRF3, key transcription factors in these pathways, which in turn suppressed the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

This suggests that pyrrolidine-containing compounds have the potential to modulate inflammatory responses by interfering with specific signaling cascades. The ability to influence such fundamental cellular processes underscores the therapeutic potential of this class of molecules.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Purity Assessment

High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of 3-Pyrrolidin-1-ylmethyl-benzylamine and assess its purity by detecting any potential impurities.

In a typical analysis, the compound would be introduced into a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, often coupled with an electrospray ionization (ESI) source. The ESI process would generate protonated molecules, [M+H]⁺. The high-resolution capabilities of the instrument would then allow for the measurement of the mass-to-charge ratio (m/z) of this ion with exceptional accuracy, typically to within a few parts per million (ppm). This precise mass measurement is then compared to the theoretical exact mass calculated for the proposed molecular formula, C12H18N2. A close match between the experimental and theoretical masses provides strong evidence for the compound's elemental composition. For instance, the use of a Thermo Fisher LTQ Orbitrap Elite mass spectrometer has been reported for the characterization of related benzamide (B126) derivatives, highlighting the utility of such instrumentation in achieving high-resolution data. chemrxiv.org

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₈N₂ |

| Theoretical Exact Mass | 190.1470 |

| Ionization Mode | ESI+ |

| Observed Ion [M+H]⁺ | 191.1543 |

| Mass Accuracy (ppm) | < 5 ppm |

This table presents expected data based on the theoretical composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. hmdb.ca A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity and spatial relationships.

A standard ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons of the pyrrolidine (B122466) ring, and the amine protons. The chemical shifts (δ) of these protons are influenced by their electronic environment. For example, the aromatic protons would typically appear in the range of δ 7.2-7.4 ppm. The benzylic CH₂ protons would likely resonate around δ 3.5-3.8 ppm, while the pyrrolidine ring protons would exhibit more complex multiplets in the upfield region of the spectrum. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The aromatic carbons would be observed in the δ 125-140 ppm region, while the aliphatic carbons of the pyrrolidine ring and the benzylic carbon would appear at higher field strengths.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.20-7.40 (m) | 127.0-130.0 |

| Benzyl CH₂ | ~3.6 (s) | ~64.0 |

| Pyrrolidine CH₂ (α to N) | 2.50-2.70 (m) | ~54.0 |

| Pyrrolidine CH₂ (β to N) | 1.70-1.90 (m) | ~23.0 |

| Methylene bridge CH₂ | ~3.5 (s) | ~58.0 |

| Amine NH₂ | Broad singlet | - |

Note: These are predicted values based on known chemical shifts for similar structural motifs like benzylamine (B48309) and pyrrolidine derivatives. chemicalbook.comchemicalbook.comrsc.org The actual experimental values may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Derivatization Studies

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wisdomlib.org This technique is particularly useful for analyzing complex mixtures, identifying metabolites, and performing quantitative studies.

For the analysis of this compound, a reversed-phase HPLC method would typically be developed to separate the compound from any starting materials, byproducts, or degradation products. The HPLC would be coupled to a tandem mass spectrometer (MS/MS), such as a triple quadrupole or a Q-TOF instrument.

In MS/MS analysis, the protonated molecule [M+H]⁺ is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification, even in a complex matrix. The fragmentation of protonated benzylamines, for instance, has been studied and can provide a basis for predicting the fragmentation pathways of the target compound. researchgate.net

Furthermore, LC-MS/MS is instrumental in studies involving derivatization. For example, if the compound were to be used in further synthetic steps, LC-MS/MS could be used to monitor the reaction progress and identify the products formed. Derivatization can also be employed to enhance the chromatographic separation or the ionization efficiency of the analyte. For instance, chiral derivatizing agents can be used to separate enantiomers, which can then be detected by LC-MS/MS. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule with atomic resolution. If a suitable single crystal of this compound or a salt thereof can be obtained, X-ray diffraction analysis can provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and conformational details.

For a chiral molecule like this compound (if synthesized in an enantiomerically pure form), X-ray crystallography can be used to determine its absolute stereochemistry. This is often achieved by co-crystallizing the compound with a chiral co-former of known absolute configuration or by using anomalous dispersion effects if a heavy atom is present in the structure. The crystal structure of related heterocyclic compounds, such as those containing pyrrolidine rings, have been successfully determined using this technique, providing valuable insights into their solid-state conformations. researchgate.netnih.gov

The resulting crystal structure would reveal the precise spatial arrangement of the benzyl and pyrrolidinylmethyl groups relative to each other, which can be crucial for understanding its interaction with biological targets or for designing new derivatives with specific spatial properties.

Advanced Chromatographic Separation Techniques (e.g., Chiral HPLC)

Since this compound possesses a chiral center (the benzylic carbon), it can exist as a pair of enantiomers. Enantiomers often exhibit different pharmacological and toxicological properties, making their separation and individual characterization essential. wvu.edu High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers. nih.gov

A variety of CSPs are commercially available, with those based on polysaccharides such as cellulose (B213188) and amylose (B160209) derivatives being particularly versatile. nih.gov The development of a chiral HPLC method for this compound would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the two enantiomers. The separation is based on the differential diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase.

Once a suitable method is established, it can be used to determine the enantiomeric purity of a sample and to isolate the individual enantiomers for further studies. The importance of such separations is highlighted in the development of many pharmaceutical compounds where only one enantiomer possesses the desired therapeutic activity. nih.govnih.gov

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govbenthamscience.com This method is crucial for understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex.

For 3-Pyrrolidin-1-ylmethyl-benzylamine, docking simulations would model its flexible structure into the binding site of a target protein. The simulation algorithm explores various possible conformations of the ligand within the binding pocket, calculating a score that estimates the binding affinity. Key interactions that would be assessed include:

Hydrogen Bonding: The primary and tertiary amine groups in the molecule are potential hydrogen bond donors and acceptors, respectively. These can form critical interactions with amino acid residues like aspartate, glutamate, serine, and threonine in a receptor's active site. nih.gov

Hydrophobic Interactions: The benzyl (B1604629) ring provides a significant hydrophobic surface that can interact with nonpolar residues such as leucine, isoleucine, and valine.

Pi-Interactions: The aromatic benzyl ring can participate in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, or cation-pi interactions with charged residues like lysine (B10760008) and arginine.

A typical output from a docking study would include the predicted binding energy (in kcal/mol) and a visual representation of the binding pose, highlighting the specific amino acid residues involved in the interaction. mdpi.com This information is foundational for structure-based drug design, where the molecule can be modified to enhance these interactions and improve binding affinity.

Table 1: Potential Molecular Interactions for this compound in a Hypothetical Binding Site

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acids |

|---|---|---|

| Hydrogen Bond Donor | Primary Amine (-NH2) | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrogen Bond Acceptor | Tertiary Amine (Pyrrolidine N) | Ser, Thr, Tyr, Gln, Asn, Lys |

| Hydrophobic | Benzyl Ring, Pyrrolidine (B122466) Ring | Ala, Val, Leu, Ile, Phe, Met |

| Pi-Pi Stacking | Benzyl Ring | Phe, Tyr, Trp |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. bohrium.comnih.gov It provides insights into a molecule's geometry, stability, and reactivity by calculating properties based on the electron density. bohrium.comresearchgate.net For this compound, DFT calculations can predict several key parameters.

The process begins with geometry optimization, where the most stable three-dimensional arrangement of the atoms (the ground state) is determined. eurjchem.com From this optimized structure, various electronic properties can be calculated:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. biolscigroup.us

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. researchgate.net Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the nitrogen atoms. Blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

Atomic Charges: DFT can calculate the partial charge on each atom, helping to identify reactive sites and predict how the molecule will interact with other polar molecules. researchgate.net

These DFT-derived parameters are valuable for building Quantitative Structure-Activity Relationship (QSAR) models and understanding reaction mechanisms at an electronic level. biolscigroup.us

Table 2: DFT-Predictable Parameters for this compound

| Parameter | Significance | Predicted Characteristics |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. bohrium.com | Essential for accurate docking and other computational studies. |

| HOMO Energy | Relates to the ability to donate electrons. | Higher energy suggests stronger electron-donating capability. |

| LUMO Energy | Relates to the ability to accept electrons. | Lower energy suggests stronger electron-accepting capability. |

| HOMO-LUMO Gap | Indicates electronic stability and reactivity. biolscigroup.us | A smaller gap implies higher reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing a detailed picture of the molecule's flexibility and the stability of its interactions. mdpi.com

For this compound, MD simulations can be used in two primary ways:

Conformational Analysis: An MD simulation of the ligand alone in a solvent (like water) can explore its conformational landscape. researchgate.net The molecule, with its rotatable bonds connecting the benzyl, methylene (B1212753), and pyrrolidine groups, can adopt numerous shapes. MD simulations reveal which conformations are most stable and frequently populated, which is critical for understanding its behavior before binding to a target. colostate.edu

Binding Stability: After docking the compound into a protein's active site, an MD simulation of the entire complex can be run for tens to hundreds of nanoseconds. mdpi.com This simulation assesses the stability of the predicted binding pose. Key metrics like the Root-Mean-Square Deviation (RMSD) of the ligand are monitored. A stable RMSD value over time suggests the ligand remains securely in the binding pocket. The simulation also reveals the persistence of specific hydrogen bonds and other interactions, confirming which are most critical for binding. nih.gov

Predictive Modeling for ADME/Tox Profiles

In silico models for Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) are vital for filtering drug candidates early in the discovery process. nih.govmdpi.com These models use the chemical structure to predict pharmacokinetic and toxicological properties, saving significant experimental resources. ri.sefrontiersin.org Various web-based tools and software packages employ different algorithms, including those based on QSAR, to make these predictions. mdpi.comnih.gov

For this compound, a predictive ADME profile can be generated based on its structure. These models analyze physicochemical properties like lipophilicity (logP), polar surface area (PSA), and molecular weight, along with structural fragments associated with specific ADME/Tox outcomes. frontiersin.org

Table 3: Hypothetical In Silico ADME Profile for this compound

| ADME Parameter | Prediction Method/Basis | Predicted Outcome for this compound |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | Based on lipophilicity and polarity rules (e.g., Egan's rules). | Likely High |

| Caco-2 Permeability | QSAR models trained on experimental Caco-2 cell assay data. frontiersin.org | Likely Moderate to High |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Models based on PSA and logP. nih.gov | Likely to Cross BBB |

| P-glycoprotein (P-gp) Substrate | Fragment-based QSAR models. nih.gov | Possible Substrate |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Docking or QSAR models for common isoforms (e.g., 2D6, 3A4). | Potential inhibitor of specific CYP isoforms. |

| Excretion |

Note: This table represents hypothetical predictions based on common in silico modeling principles and is not derived from experimental data.

Machine Learning Applications in Structure-Activity Relationship Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govcreative-biolabs.com Machine learning (ML) has revolutionized QSAR by providing powerful algorithms capable of handling complex, non-linear relationships. researchgate.netf-cdn.com

The process for applying ML to predict the activity of compounds like this compound involves several steps:

Data Collection: A dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target is required.

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., shape parameters). creative-biolabs.comnih.gov

Model Training: The dataset is split into training and test sets. An ML algorithm—such as Random Forest, Support Vector Machines (SVM), or Deep Neural Networks (DNNs)—is trained on the training set to learn the relationship between the descriptors and the activity. nih.govnih.gov

Validation and Prediction: The model's predictive power is evaluated using the test set. researchgate.net Once validated, the model can be used to predict the activity of new, untested molecules, including novel derivatives of this compound.

This approach allows for the rapid virtual screening of thousands of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the design of more potent and selective molecules. nih.govnih.gov

Prospective Research Avenues and Translational Implications

Exploration of Emerging Therapeutic Areas for 3-Pyrrolidin-1-ylmethyl-benzylamine Analogs

The pyrrolidine (B122466) ring is a versatile scaffold widely utilized by medicinal chemists to develop treatments for a range of human diseases. nih.gov Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, a desirable trait in drug design. nih.govnih.gov Analogs of this compound could be investigated for several emerging therapeutic applications based on the known activities of its constituent chemical motifs.

Neurodegenerative Diseases: Both benzylamine (B48309) and pyrrolidine derivatives have shown potential in the context of neurological disorders. mdpi.comnih.gov For instance, monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of dopamine (B1211576), is a key pharmacological target in Parkinson's disease. nih.gov Certain benzylamine derivatives are known to interact with amine oxidases. nih.gov Similarly, acetylcholinesterase (AChE) inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease, and various heterocyclic compounds, including those with nitrogen-based rings, have been explored for this purpose. mdpi.comnih.govnih.gov The stereochemistry of the pyrrolidine ring can significantly influence biological activity, allowing for the development of highly specific agents targeting enzymes and receptors in the central nervous system. nih.gov

Oncology: The pyrrolidine scaffold is present in numerous compounds investigated for anticancer properties. nih.gov Modifications of this ring system have led to the development of agents targeting enzymes like histone deacetylases (HDACs) or acting as selective estrogen receptor degraders (SERDs) for breast cancer treatment. nih.gov The design of spiro[pyrrolidine-3,3′-oxindoles], for example, has yielded potential dual inhibitors of prohibitin 2 (PHB2) and HDAC2. nih.gov Therefore, analogs of this compound could be synthesized and evaluated for antiproliferative activity against various cancer cell lines.

Antimicrobial Agents: There is an urgent need for new antibiotics to combat rising multidrug-resistant infections. nih.gov Fragment-based approaches are being increasingly used to identify novel antibacterial drug targets. mdpi.com Research collaborations have demonstrated that synthesizing and screening diverse functionalized compounds, including those based on heterocyclic scaffolds, can lead to the discovery of new molecules that inhibit microbial growth. nih.gov

Development of Novel Synthetic Targets Based on Scaffold Modification

The this compound scaffold offers multiple points for chemical modification to generate diverse libraries of analogs. The development of novel synthetic targets can be approached by altering both the pyrrolidine and the benzylamine portions of the molecule.

Pyrrolidine Ring Functionalization: The pyrrolidine ring can be substituted at various positions to modulate its physicochemical properties and biological activity. nih.govnih.gov For example, introducing substituents can alter the ring's conformation and how it interacts with a biological target. nih.gov Synthetic strategies such as [3+2]-cycloaddition reactions using azomethine ylides are highly effective for constructing diverse and stereochemically complex pyrrolidine-containing heterocycles. mdpi.com This allows for the creation of spiro-compounds and other complex structures that can be explored for novel therapeutic activities. mdpi.com

Benzylamine Moiety Modification: The aromatic ring of the benzylamine group can be substituted with various functional groups to influence properties like lipophilicity, electronic character, and metabolic stability. Furthermore, the amine itself can be modified. Amines and carboxylic acids are abundant chemical feedstocks, and exploring reactions beyond simple amide coupling can vastly expand the accessible chemical space. nih.gov

Linker Modification: The methylene (B1212753) linker connecting the pyrrolidine and benzylamine moieties can also be altered in length or rigidity, potentially influencing the compound's binding affinity and selectivity for its target.

These modifications can be guided by computational modeling to predict how changes will affect the molecule's shape, properties, and interaction with potential biological targets.

Integration with High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD)

Modern drug discovery heavily relies on efficient screening methodologies to identify promising lead compounds from large chemical libraries. The this compound scaffold is well-suited for both High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).

Fragment-Based Drug Discovery (FBDD): FBDD has become a standard and complementary approach to HTS for identifying lead compounds. researchgate.netnih.gov This method screens small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. mdpi.comnih.gov The pyrrolidine scaffold is of particular interest to the fragment community due to its presence in many natural products and drugs, its ability to provide good coverage of functional vector space for optimization, and its three-dimensional character. nih.gov Analogs of this compound or its constituent fragments (e.g., a substituted pyrrolidine) could be included in fragment libraries to screen against a wide array of targets. nih.govresearchgate.net Once a fragment hit is identified, it can be optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. nih.gov

High-Throughput Screening (HTS): HTS utilizes robotics and automation to rapidly test hundreds of thousands of compounds for biological activity. ufl.edu A library of diverse this compound analogs, generated through the scaffold modifications described previously, could be subjected to HTS campaigns. nih.gov HTS can be performed as whole-cell assays or against specific molecular targets like enzymes. nih.gov The integration of HTS with FBDD can be particularly powerful; hits from both approaches can provide complementary information to guide the optimization process from hit to lead. researchgate.netresearchgate.net Recent advances in mass spectrometry have further enhanced HTS by allowing for label-free assays that are often faster and more physiologically relevant. embopress.org

Opportunities for Multidisciplinary Research Collaborations

The successful translation of a chemical scaffold like this compound from a starting point to a clinical candidate requires a multidisciplinary and collaborative effort. vu.nlresearchgate.netnih.gov Drug discovery teams inherently combine specialists from various scientific fields. researchgate.net

Key opportunities for collaboration include:

Academia-Industry Partnerships: Collaborations between academic researchers and pharmaceutical companies are critical. nih.govresearchgate.net Academic labs can contribute by exploring novel synthetic routes and identifying new biological targets, while industry partners provide resources for large-scale screening, lead optimization, and clinical development. nih.gov Companies like Enamine provide access to vast chemical libraries and discovery services, often engaging in collaborations to accelerate drug discovery. enamine.netenamine.net

Integration of Computational and Experimental Chemistry: A close collaboration between computational chemists and synthetic medicinal chemists is essential. Computational experts can use molecular modeling and AI-driven approaches to design virtual libraries of analogs and predict their properties, helping to prioritize which compounds to synthesize and test. enamine.net This synergy streamlines the discovery process and makes it more efficient.

Biology and Chemistry Interface: Pharmacologists and biochemists are needed to develop and run the biological assays for HTS and FBDD, characterize the mechanism of action of hit compounds, and evaluate their efficacy in disease models. This requires constant communication and coordination with the chemistry teams. researchgate.net

Distributed Drug Discovery: Models like the Distributed Drug Discovery (D3) program show that collaborative research across multiple institutions, even involving undergraduate students, can be a powerful approach to discovering novel bioactive molecules. nih.gov This fosters education and research simultaneously, broadening the search for new therapeutics. nih.gov

By fostering these collaborative relationships, the full therapeutic potential of novel scaffolds such as this compound can be effectively explored and translated into tangible clinical benefits.

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 3-Pyrrolidin-1-ylmethyl-benzylamine, and what yields can be expected under optimized conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative protocol involves reacting 2-fluorobenzaldehyde derivatives with pyrrolidine in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography. Yields typically range from 85–93% under optimized conditions . Key reagents include potassium carbonate as a base, with TLC monitoring to confirm reaction completion.

| Synthesis Parameter | Conditions | Yield |

|---|---|---|

| Solvent | DMF | 93% |

| Temperature | 150°C | |

| Reaction Time | 20 hours |

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Post-synthesis, the crude product is extracted with ethyl acetate (3 × 60 mL), washed with ammonium chloride solution to remove acidic impurities, and dried over MgSO₄. Rotary evaporation under reduced pressure yields the purified compound. For further purification, recrystallization from dichloromethane/hexane mixtures is effective .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Store the compound in a tightly sealed container in a dry, well-ventilated area. Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, rinse immediately with water. Avoid inhalation and use fume hoods during handling .

Q. Which spectroscopic methods are most effective for initial structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Confirm proton environments (e.g., aromatic protons at δ 7.25–7.81 ppm, pyrrolidine protons at δ 1.96–3.33 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., C-N stretches near 1297 cm⁻¹) .

- Elemental Analysis : Verify purity (e.g., calculated N% = 7.99 vs. observed 7.5%) .

Advanced Research Questions

Q. How can reaction conditions be modified to improve the regioselectivity of this compound synthesis?

- Methodological Answer : Optimize solvent polarity (e.g., switch from DMF to n-butanol) and employ microwave-assisted synthesis to enhance reaction efficiency. Adjusting stoichiometry (e.g., 1.2 equiv. of pyrrolidine) and using phase-transfer catalysts can improve selectivity .

Q. How should researchers address discrepancies in reported NMR spectral data for this compound across literature sources?

- Methodological Answer : Cross-reference data with deuterated solvent-specific shifts (e.g., DMSO-d₆ vs. CDCl₃). Replicate experiments under identical conditions and validate using high-resolution mass spectrometry (HRMS) or 2D-NMR (COSY, HSQC) to resolve ambiguities .

Q. What strategies are effective in minimizing byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Monitor reaction progress via TLC or GC-MS to detect intermediates.

- Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted amines.

- Optimize reaction temperature to suppress side reactions (e.g., thermal decomposition above 160°C) .

Q. What are the current gaps in the ecological and toxicological profiling of this compound, and how can these be systematically addressed?

- Methodological Answer : No data exist on ecotoxicity (persistence, bioaccumulation) or chronic exposure effects . Researchers should:

- Conduct in vitro cytotoxicity assays (e.g., MTT on human cell lines).

- Perform OECD 301/302 tests for biodegradability.

- Use computational tools (e.g., QSAR models) to predict environmental fate .

Key Methodological Takeaways

- Synthesis : Prioritize TLC monitoring and solvent optimization for reproducibility .

- Characterization : Combine NMR, IR, and elemental analysis for structural validation .

- Safety : Adhere to strict storage protocols and PPE requirements .

- Data Gaps : Address ecological and toxicological uncertainties through targeted assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。